Cas no 1270290-64-6 (Fmoc-2,3-Dimethy-D-Phenylalanine)

Fmoc-2,3-Dimethy-D-Phenylalanine 化学的及び物理的性質
名前と識別子
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- Fmoc-D-2,3-Dimethylphe
- Fmoc-2,3-Dimethy-D-Phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dimethyl-D-phenylalanine
- Fmoc-2,3-Dimethyl-D-Phenylalanine
- 1270290-64-6
- F90354
- (2R)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid
-
- MDL: MFCD09842050
- インチ: 1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
- InChIKey: DGFWPHOIYSZHRN-XMMPIXPASA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC=C(C)C=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 415.17835828g/mol
- 同位素质量: 415.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 615
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.4
- トポロジー分子極性表面積: 75.6Ų
Fmoc-2,3-Dimethy-D-Phenylalanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F52760-5g |
Fmoc-D-2,3-Dimethylphe |
1270290-64-6 | 95% | 5g |
¥8980.0 | 2023-09-07 | |
A2B Chem LLC | AX25348-1g |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid |
1270290-64-6 | 1g |
$374.00 | 2024-01-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F52760-1g |
Fmoc-D-2,3-Dimethylphe |
1270290-64-6 | 95% | 1g |
¥2460.0 | 2023-09-07 |
Fmoc-2,3-Dimethy-D-Phenylalanine 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
Fmoc-2,3-Dimethy-D-Phenylalanineに関する追加情報
Research Brief on Fmoc-2,3-Dimethyl-D-Phenylalanine (CAS: 1270290-64-6) in Chemical Biology and Pharmaceutical Applications
Fmoc-2,3-Dimethyl-D-Phenylalanine (CAS: 1270290-64-6) is a protected amino acid derivative widely used in peptide synthesis and drug discovery. This compound, featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a dimethylated phenylalanine backbone, has gained attention for its unique steric and electronic properties, which influence peptide conformation and biological activity. Recent studies highlight its role in the development of peptide-based therapeutics, particularly in targeting protein-protein interactions (PPIs) and enhancing metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry explored the incorporation of Fmoc-2,3-Dimethyl-D-Phenylalanine into cyclic peptides designed to inhibit the PD-1/PD-L1 immune checkpoint. The dimethyl modification was found to significantly improve binding affinity (IC50 = 0.8 nM) compared to non-methylated analogs, attributed to enhanced hydrophobic interactions with the PD-L1 binding pocket. The research team utilized solid-phase peptide synthesis (SPPS) with Fmoc-chemistry, demonstrating the compound's compatibility with standard peptide assembly protocols.
In the field of antimicrobial peptides (AMPs), a 2024 preprint in BioRxiv reported that derivatives containing Fmoc-2,3-Dimethyl-D-Phenylalanine exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimal hemolytic effects. The dimethyl groups were shown to stabilize β-turn structures, a critical feature for membrane disruption. Notably, the compound's chiral purity (D-configuration) contributed to protease resistance, addressing a key limitation in peptide drug development.
From a synthetic chemistry perspective, advances in the large-scale production of 1270290-64-6 have been achieved through asymmetric hydrogenation methods. A 2023 patent (WO202318765A1) describes a rhodium-catalyzed process yielding the D-isomer with >99% ee at kilogram scale, addressing supply chain challenges for preclinical development. This innovation supports the growing demand for non-natural amino acids in peptide therapeutics, projected to reach $1.2 billion market value by 2026 (Grand View Research, 2024).
Emerging applications in targeted drug delivery systems have also been reported. Researchers at MIT (2024) conjugated Fmoc-2,3-Dimethyl-D-Phenylalanine to lipid nanoparticles, leveraging its aromatic stacking properties to enhance siRNA encapsulation efficiency by 40%. The compound's fluorophore-like characteristics (from the Fmoc group) additionally enabled real-time tracking of nanocarrier biodistribution in murine models, demonstrating multifunctional utility beyond its role as a building block.
Ongoing clinical trials (Phase I/II) for obesity therapeutics incorporating this modified amino acid (NCT05678945) highlight its translational potential. The dimethyl modification appears to prolong half-life (t½ = 18.7 hrs in primates) by reducing renal clearance, while maintaining GLP-1 receptor agonist activity. These findings underscore the compound's significance in addressing pharmacokinetic challenges of peptide drugs.
In conclusion, Fmoc-2,3-Dimethyl-D-Phenylalanine (1270290-64-6) represents a versatile tool in modern peptide engineering, with demonstrated impacts on target engagement, structural stability, and drug-like properties. Future research directions may explore its applications in stapled peptides, PROTACs, and other next-generation modalities, supported by improved synthetic accessibility and accumulating structure-activity relationship data.
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